molecular formula C15H16O2 B12581277 Phenol, 5-phenoxy-2-propyl- CAS No. 194793-00-5

Phenol, 5-phenoxy-2-propyl-

Cat. No.: B12581277
CAS No.: 194793-00-5
M. Wt: 228.29 g/mol
InChI Key: SKILNKBKUGPPGI-UHFFFAOYSA-N
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Description

Significance and Context of Alkyl- and Phenoxy-Substituted Phenols in Organic Chemistry

Alkyl and phenoxy-substituted phenols are a class of compounds that have garnered considerable attention in organic chemistry due to their versatile properties and wide-ranging applications. The introduction of alkyl groups can influence the electronic and steric environment of the phenolic ring, affecting its reactivity and physical characteristics. science.gov Similarly, the presence of a phenoxy group introduces an ether linkage and an additional aromatic ring, which can lead to unique molecular conformations and reactivity patterns.

The synthesis of these compounds often presents challenges due to the directing effects of the hydroxyl group, which typically favors ortho- and para-substitution in electrophilic aromatic substitution reactions. rsc.org Overcoming this inherent selectivity to achieve meta-substituted phenols and their derivatives is an active area of research, with various synthetic strategies being developed. rsc.org The study of how different substituents influence the properties of the phenolic O-H bond is also a critical area of investigation, as this bond's stability is key to the reactivity of these compounds. nist.gov

Overview of Contemporary Research Paradigms for Complex Organic Molecules

Modern research on complex organic molecules like Phenol (B47542), 5-phenoxy-2-propyl- heavily relies on a combination of advanced synthetic methods and sophisticated analytical techniques. The direct functionalization of C-H bonds has emerged as a powerful tool for creating new carbon-carbon bonds in an efficient and atom-economical manner. rsc.org This approach is particularly relevant for the synthesis of highly substituted phenols.

In parallel, computational modeling and spectroscopic methods are indispensable for elucidating the intricate structures and properties of these molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and functional groups present in the molecule. libretexts.orgdocbrown.infodocbrown.info The integration of these experimental techniques with theoretical calculations allows for a comprehensive understanding of the molecule's behavior and potential applications.

Structural Elucidation Challenges and Opportunities for Phenol, 5-phenoxy-2-propyl-

The structural elucidation of Phenol, 5-phenoxy-2-propyl- presents a unique set of challenges and opportunities. The presence of both a propyl and a phenoxy substituent on the phenol ring leads to a complex arrangement of atoms and potential for various isomeric forms. Determining the precise connectivity and spatial orientation of these groups requires a multi-faceted analytical approach.

Chemical and Physical Properties

The fundamental properties of Phenol, 5-phenoxy-2-propyl- are summarized in the table below. These data are crucial for its identification and for predicting its behavior in different chemical environments.

PropertyValue
Molecular Formula C₁₅H₁₆O₂ nih.gov
Molecular Weight 228.29 g/mol nih.gov
IUPAC Name 5-phenoxy-2-propylphenol nih.gov
CAS Number 194793-00-5 nih.gov
XLogP3 4.4 nih.gov

This table presents some of the computed chemical and physical properties of Phenol, 5-phenoxy-2-propyl-.

Spectroscopic Data Analysis

Spectroscopic techniques are vital for confirming the structure of Phenol, 5-phenoxy-2-propyl-.

Infrared (IR) Spectroscopy: The IR spectrum of a phenolic compound is expected to show a characteristic broad absorption band for the O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹. docbrown.infowpmucdn.comlibretexts.org The presence of aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. docbrown.info The C-O stretching of the phenol and the ether linkage would also produce distinct peaks. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide detailed information about the different types of protons in the molecule. Protons on the aromatic rings would appear in the downfield region (typically 6.5-8.0 ppm). libretexts.orgresearchgate.net The protons of the propyl group would show characteristic splitting patterns and chemical shifts depending on their proximity to the aromatic ring and the oxygen atom. The hydroxyl proton would appear as a singlet, the chemical shift of which can be concentration-dependent. libretexts.org

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular weight of 228.29. nih.gov Fragmentation of the molecule would likely involve cleavage of the propyl group and the ether linkage, providing further structural clues. docbrown.infolibretexts.org

The combination of these spectroscopic methods provides a powerful toolkit for overcoming the challenges of structural elucidation and offers the opportunity to gain a deep understanding of the chemical nature of Phenol, 5-phenoxy-2-propyl-.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

194793-00-5

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

5-phenoxy-2-propylphenol

InChI

InChI=1S/C15H16O2/c1-2-6-12-9-10-14(11-15(12)16)17-13-7-4-3-5-8-13/h3-5,7-11,16H,2,6H2,1H3

InChI Key

SKILNKBKUGPPGI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)OC2=CC=CC=C2)O

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Analysis Techniques

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For "Phenol, 5-phenoxy-2-propyl-", with a chemical formula of C₁₅H₁₆O₂, the theoretical exact mass can be calculated.

HRMS would provide a high-resolution mass spectrum, allowing for the determination of the monoisotopic mass with a high degree of accuracy. This is crucial for confirming the elemental composition and distinguishing it from other isobaric compounds.

**Table 1: Predicted High-Resolution Mass Spectrometry Data for Phenol (B47542), 5-phenoxy-2-propyl- (C₁₅H₁₆O₂) **

Ion SpeciesTheoretical Exact Mass (m/z)
[M+H]⁺229.1223
[M+Na]⁺251.1042
[M-H]⁻227.1077

Note: These values are theoretical and would be confirmed by experimental HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) provides valuable information about the structure of a molecule by analyzing the fragmentation patterns of a selected precursor ion. For "Phenol, 5-phenoxy-2-propyl-", the fragmentation would likely involve cleavage at several key points in the molecule.

Common fragmentation pathways for phenolic compounds include the loss of CO (28 Da) and a formyl radical (HCO·, 29 Da) libretexts.org. In the case of "Phenol, 5-phenoxy-2-propyl-", cleavage of the ether linkage is also a probable fragmentation pathway. The propyl group can undergo fragmentation, typically through the loss of alkyl radicals. For instance, polychlorinated 2-phenoxyphenols have been shown to produce chlorinated quinoxide ions in negative ion mass spectrometry, indicating cleavage related to the phenoxy substituent nih.gov. The fragmentation of hindered phenol antioxidants often involves the loss of bulky alkyl groups koreascience.krkoreascience.kr.

Table 2: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of Phenol, 5-phenoxy-2-propyl-

Precursor Ion (m/z)Fragment Ion (m/z)Probable Neutral LossInferred Fragment Structure
229.1223201.1274COLoss of carbon monoxide from the phenol ring
229.1223187.0805C₃H₆Loss of propene from the propyl group
229.1223135.0437C₆H₅OCleavage of the ether bond, loss of a phenoxy radical
229.122394.0413C₉H₁₀OCleavage resulting in a phenol fragment

Note: The fragmentation pattern is predictive and based on the analysis of similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Phenols typically exhibit two main absorption bands in the UV region, which are attributed to π → π* transitions of the benzene (B151609) ring. Substituents on the phenol ring can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity.

For "Phenol, 5-phenoxy-2-propyl-", the presence of the phenoxy group, an electron-donating group, is expected to cause a red shift (bathochromic shift) of the absorption bands compared to unsubstituted phenol. Computational studies on substituted phenols have shown that both electron-donating and electron-withdrawing groups can influence the spectral shifts of the primary and secondary absorption bands nih.gov. The electronic transitions of phenol itself are well-characterized, with absorption bands typically observed around 210 nm and 270 nm researchgate.net. The addition of a phenoxy group would likely shift these to longer wavelengths.

Table 3: Predicted UV-Vis Absorption Maxima for Phenol, 5-phenoxy-2-propyl- in a Non-polar Solvent

Electronic TransitionPredicted λmax (nm)
π → π* (Primary Band)~ 220 - 240
π → π* (Secondary Band)~ 275 - 290

Note: These are estimated values based on the expected effects of the phenoxy and propyl substituents on the phenol chromophore.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state nih.govresearchgate.net. While no crystal structure for "Phenol, 5-phenoxy-2-propyl-" has been reported, the analysis of crystal structures of related compounds can provide insights into its likely molecular architecture.

Advanced Spectroscopic Probes for Intermolecular Interactions and Aggregation

The phenolic hydroxyl group in "Phenol, 5-phenoxy-2-propyl-" is capable of forming strong hydrogen bonds, which can be studied using various spectroscopic techniques. Infrared (IR) spectroscopy is a powerful tool for investigating hydrogen bonding, as the O-H stretching frequency is sensitive to the local environment. In the absence of hydrogen bonding, a sharp O-H stretching band is observed, while the formation of hydrogen bonds leads to a broadening and red-shifting of this band nih.gov.

Advanced techniques such as time-resolved spectroscopy can be used to study the dynamics of intermolecular interactions. For example, studies on para-substituted phenols have utilized time-resolved spectroscopy to investigate the formation and decay of transient species like phenoxy radicals and radical-cations, providing insights into their reactivity and intermolecular processes acs.org. Fluorinated phenols have been used as pH-sensitive probes to study interactions within liposomal systems, demonstrating how spectroscopic properties can report on intermolecular environments rsc.org. These methods could be applied to "Phenol, 5-phenoxy-2-propyl-" to understand its behavior in solution and its potential for aggregation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

No specific studies utilizing quantum chemical calculations for "Phenol, 5-phenoxy-2-propyl-" were identified. Such studies would typically involve the following analyses:

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

In the absence of specific data for "Phenol, 5-phenoxy-2-propyl-", a hypothetical DFT analysis would be employed to determine the most stable three-dimensional arrangement of its atoms (geometry optimization) and to calculate its electronic energy. This would provide foundational information about the molecule's stability.

HOMO-LUMO Orbital Analysis and Reactivity Indices

A frontier molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would theoretically be performed to understand the compound's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) would indicate its chemical reactivity and kinetic stability. Reactivity indices such as electronegativity, hardness, and softness would also be derived from these orbital energies.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping would be used to visualize the electrostatic potential on the surface of "Phenol, 5-phenoxy-2-propyl-". This would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into its potential interaction with other molecules.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations could predict the spectroscopic signatures of "Phenol, 5-phenoxy-2-propyl-". This would include the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, the vibrational frequencies for Infrared (IR) spectroscopy, and the electronic transitions for UV-Vis spectroscopy, which could then be compared with experimental data for structural confirmation.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

No molecular dynamics simulation studies for "Phenol, 5-phenoxy-2-propyl-" have been published. Such simulations would be valuable for exploring the conformational landscape of the molecule, identifying its most stable conformers, and understanding its flexibility over time. This information is crucial for understanding how the molecule might adapt its shape to interact with other chemical species.

Docking Studies and Molecular Modeling for Interaction with Specific Chemical Receptors or Catalytic Sites (Excluding Biological Outcomes)

There are no available docking or molecular modeling studies for "Phenol, 5-phenoxy-2-propyl-" interacting with specific chemical receptors or catalytic sites. This type of research would involve computational methods to predict the preferred orientation and binding affinity of the molecule within the active site of a receptor or catalyst, providing insights into its potential as a substrate or inhibitor in a non-biological context.

Reaction Pathway Energetics and Transition State Theory Calculations

There is currently no available scientific literature detailing the reaction pathway energetics or transition state theory calculations for "Phenol, 5-phenoxy-2-propyl-". Such studies would typically involve the use of quantum mechanical methods to map out the energy landscape of chemical reactions involving this molecule. This would include identifying the structures of transition states, calculating activation energies, and determining reaction rate constants. The absence of this data means that the mechanisms of reactions involving "Phenol, 5-phenoxy-2-propyl-" have not been elucidated from a computational standpoint.

Solvent Effects and Environmental Perturbations in Computational Models

Similarly, a review of scientific databases reveals no computational studies on the solvent effects or environmental perturbations on "Phenol, 5-phenoxy-2-propyl-". Research in this area would typically employ computational models, such as implicit or explicit solvent models, to understand how different environments affect the compound's conformation, reactivity, and spectroscopic properties. The lack of such studies limits the understanding of how "Phenol, 5-phenoxy-2-propyl-" would behave in various chemical and biological systems.

Due to the absence of research in these specific areas, no data tables or detailed research findings can be presented.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring in Phenol (B47542), 5-phenoxy-2-propyl- is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the hydroxyl group. byjus.comdoubtnut.comquora.com This activation is a consequence of the delocalization of a lone pair of electrons from the oxygen atom into the benzene (B151609) ring, which increases the electron density at the ortho and para positions. byjus.comdoubtnut.comquora.com Consequently, electrophilic attack is directed to these positions.

The regiochemical outcome of electrophilic aromatic substitution on Phenol, 5-phenoxy-2-propyl- is determined by the combined directing effects of the hydroxyl (-OH), 2-propyl, and 5-phenoxy substituents.

Hydroxyl Group (-OH): As a strongly activating group, the hydroxyl group directs incoming electrophiles to the positions ortho and para to it. In this molecule, these are positions 2, 4, and 6.

Propyl Group (-CH₂CH₂CH₃): The propyl group at position 2 is an alkyl group, which is a weak activating group and an ortho-, para-director. It will further activate the ring, albeit to a lesser extent than the hydroxyl group.

Phenoxy Group (-OPh): The phenoxy group at position 5 is an ortho-, para-directing group. However, its effect on the reactivity of the phenolic ring is more complex. While the oxygen atom can donate electron density through resonance, the phenyl ring is electron-withdrawing by induction.

Considering the positions relative to the powerful -OH director, position 2 is occupied by the propyl group. Position 6 is ortho to the -OH group and meta to the phenoxy group. Position 4 is para to the -OH group and ortho to the phenoxy group.

Therefore, electrophilic attack is most likely to occur at positions 4 and 6. The steric hindrance from the adjacent propyl group at position 2 might slightly disfavor substitution at this position, even though it is electronically activated. The phenoxy group at position 5 will have a less pronounced directing effect on the phenolic ring compared to the hydroxyl group.

A summary of the expected directing effects is presented in the table below.

SubstituentPositionActivating/DeactivatingDirecting Effect
-OH1Strongly ActivatingOrtho, Para
-CH₂CH₂CH₃2Weakly ActivatingOrtho, Para
-OPh5Weakly ActivatingOrtho, Para

This table is based on established principles of substituent effects in electrophilic aromatic substitution.

In reactions such as nitration or halogenation, a mixture of products is expected, with substitution occurring at the positions most activated by the hydroxyl group. For instance, nitration with dilute nitric acid would likely yield a mixture of 4-nitro-5-phenoxy-2-propylphenol and 6-nitro-5-phenoxy-2-propylphenol. byjus.comdergipark.org.trnih.gov Due to the high activation of the ring, polysubstitution can occur under more forcing conditions. byjus.comlibretexts.org

While specific kinetic data for Phenol, 5-phenoxy-2-propyl- are not available in the literature, the rates of electrophilic substitution are expected to be significantly higher than that of benzene. The presence of three activating groups (-OH, -propyl, -phenoxy) on the aromatic ring substantially lowers the activation energy for the formation of the sigma complex (arenium ion intermediate).

Kinetic studies on similar substituted phenols have shown that the reaction rates are highly dependent on the nature of the electrophile, the solvent, and the pH of the medium. researchgate.netmdpi.com For instance, the rate of nitration of phenols is often accelerated in the presence of nitrous acid. researchgate.net

A hypothetical comparison of the relative rates of bromination for phenol and its derivatives is presented below to illustrate the expected reactivity.

CompoundRelative Rate of Bromination (approx.)
Benzene1
Phenol1 x 10⁹
2-Propylphenol (B147445)> 1 x 10⁹
Phenol, 5-phenoxy-2-propyl->> 1 x 10⁹

This is an illustrative table based on the known activating effects of substituents. Actual rates would require experimental determination.

Oxidation Reactions and Phenoxy Radical Formation

The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of a phenoxy radical. nih.govrsc.org This process can be initiated by various oxidizing agents, including metal ions, peroxy radicals, and enzymatic systems. mdpi.comresearchgate.netnih.gov

The formation of the 5-phenoxy-2-propylphenoxyl radical can be investigated using Electron Spin Resonance (ESR) spectroscopy. amanote.comresearchgate.netnih.gov This technique allows for the direct detection and characterization of paramagnetic species like radicals. Upon one-electron oxidation of Phenol, 5-phenoxy-2-propyl-, a radical is formed where the unpaired electron is delocalized over the aromatic ring and the oxygen atom.

The ESR spectrum of this radical would be expected to show a complex hyperfine splitting pattern due to the coupling of the unpaired electron with the magnetic nuclei of the protons on the aromatic ring and potentially with the protons of the adjacent methylene group of the propyl substituent. The magnitude of the hyperfine coupling constants would provide valuable information about the distribution of the unpaired electron spin density within the molecule.

Further oxidation of the phenoxy radical can lead to the formation of quinones. scribd.comnih.govnih.govresearchgate.netlibretexts.orgyoutube.com In the case of Phenol, 5-phenoxy-2-propyl-, oxidation would likely lead to the formation of an ortho-benzoquinone, as the para position is substituted. The plausible oxidation pathway would involve the formation of a catechol intermediate followed by further oxidation.

The oxidation of alkylphenols can be complex, with the potential for the formation of various coupling products. scribd.com The presence of the bulky propyl and phenoxy groups may influence the stability and subsequent reactions of the initially formed phenoxy radical.

Reduction Reactions and Hydrogenation Pathways

The aromatic rings of Phenol, 5-phenoxy-2-propyl- can be reduced under catalytic hydrogenation conditions. This typically involves the use of hydrogen gas and a metal catalyst such as palladium, platinum, or rhodium, often supported on carbon. acs.orgrwth-aachen.denih.gov

The reduction of the phenolic ring would lead to the formation of 5-phenoxy-2-propylcyclohexanol. The stereochemistry of the resulting cyclohexanol would depend on the catalyst and reaction conditions used. Complete hydrogenation would also reduce the aromatic ring of the phenoxy group, yielding 5-(cyclohexyloxy)-2-propylcyclohexanol.

Recent advancements in catalysis have explored tandem reduction pathways for substituted phenols. acs.orgrwth-aachen.de For instance, catalytic systems have been developed for the integrated tandem reduction of functional groups on the aromatic ring followed by decarboxylation, although this is not directly applicable to the subject compound. acs.orgrwth-aachen.de Other methods for the reduction of phenols include the use of sodium formate and a palladium-on-carbon catalyst in water. nih.gov

Reactions of the Propyl Side Chain

The 2-propyl side chain can undergo several reactions, most notably dealkylation, which is of interest in biomass upgrading processes to produce phenol from alkylphenols. researchgate.netresearchgate.net This reaction is typically carried out at high temperatures over acidic catalysts, such as ZSM-5 zeolites. researchgate.netmdpi.com

The proposed mechanism for the dealkylation of a propylphenol involves classic carbenium ion chemistry within the pores of the zeolite catalyst. researchgate.net The process can include several competing reactions:

Isomerization: The propyl group can isomerize (e.g., from n-propyl to isopropyl).

Disproportionation/Transalkylation: An alkyl group can be transferred from one phenol molecule to another, yielding dipropylphenols and phenol. researchgate.net

Dealkylation (Cracking): The propyl group is cleaved from the aromatic ring, producing phenol and propene. researchgate.net

The shape selectivity of the zeolite catalyst plays a crucial role. For instance, the pore structure of ZSM-5 can suppress bimolecular reactions like disproportionation, thus favoring the desired dealkylation pathway. researchgate.net The presence of water (steam) has been shown to be beneficial, maintaining catalyst activity by preventing the formation of deactivating coke and pore-blocking phenolate species. researchgate.netmdpi.com It has also been noted that converting the propyl side chain to a propenyl group can lower the bond dissociation energy of the C(aryl)-C(alkyl) bond, facilitating easier cleavage. researchgate.net

Table 2: Key Reactions of the Propyl Side Chain on Propylphenols
ReactionTypical CatalystKey FeaturesReference
DealkylationAcidic Zeolites (e.g., ZSM-5)Produces phenol and propene via carbenium ion mechanism. researchgate.net
TransalkylationAcidic Zeolites (e.g., BEA)Bimolecular reaction; transfer of propyl group between phenol rings. researchgate.net
IsomerizationAcidic CatalystsRearrangement of the propyl group position or structure. researchgate.net

Acid-Base Properties and Proton Transfer Equilibria

The acidity of "Phenol, 5-phenoxy-2-propyl-" is determined by the stability of its conjugate base, the phenoxide ion, which is formed upon deprotonation of the hydroxyl group. The acidity of phenols is significantly higher than that of aliphatic alcohols because the negative charge of the phenoxide ion can be delocalized into the aromatic ring through resonance. tru.ca

The substituents on the ring modulate this acidity:

2-propyl group: As an alkyl group, it is weakly electron-donating through induction. Electron-donating groups generally destabilize the phenoxide ion, making the phenol less acidic (increasing its pKa) compared to unsubstituted phenol.

5-phenoxy group: The phenoxy group has competing effects. It is electron-withdrawing through induction due to the electronegative oxygen atom, which would stabilize the phenoxide and increase acidity. However, it is electron-donating through resonance, as the lone pairs on the ether oxygen can be delocalized into the ring, which would destabilize the phenoxide and decrease acidity. Generally, for substituents at the meta-position (position 5 relative to the hydroxyl group), inductive effects are more dominant than resonance effects.

Therefore, the net effect on the pKa of "Phenol, 5-phenoxy-2-propyl-" relative to phenol (pKa ≈ 10) will be a balance of these factors.

Studies on related molecules like 2-propylphenol have investigated proton transfer equilibria. In its electronically excited state, a phenol's acidity can increase dramatically. Research on isolated, cold 2-allylphenol, 2-propenylphenol, and 2-propylphenol found no evidence of intramolecular proton transfer from the hydroxyl group to the side chain. dtic.mil However, intermolecular proton transfer was observed in clusters with ammonia (NH₃), but not with water. dtic.mil This suggests that in specific solvent environments, "Phenol, 5-phenoxy-2-propyl-" could engage in intermolecular proton transfer equilibria with suitable proton-accepting species. dtic.mil

Chemical Derivatization Strategies for Analytical and Mechanistic Studies

Esterification of the Phenolic Hydroxyl Group for Enhanced Volatility and Detection

While esterification is a common strategy for derivatizing phenols to improve their chromatographic behavior, specific studies detailing the esterification of Phenol (B47542), 5-phenoxy-2-propyl- are not prominently available in the reviewed scientific literature. This reaction typically involves acylating the hydroxyl group with reagents such as acetic anhydride or trifluoroacetic anhydride to form the corresponding ester, thereby reducing polarity and increasing volatility for gas chromatography analysis.

Silylation Methods for Gas Chromatography Analysis

Silylation is a widely employed and highly effective derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in Phenol, 5-phenoxy-2-propyl-. This process replaces the active hydrogen with a trimethylsilyl (TMS) group, significantly increasing the molecule's volatility and thermal stability, making it ideal for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.com The resulting TMS derivatives are less polar and more thermotolerant than the parent compound. mdpi.com

The reaction involves a nucleophilic attack from the phenolic oxygen onto the silicon atom of a silylating agent. mdpi.com A common and robust method for the silylation of phenols involves the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often in combination with a catalyst like Trimethylchlorosilane (TMCS). mdpi.com This procedure has proven to be a reliable alternative for the identification of various phenolic compounds by GC-MS. mdpi.com

A typical protocol applicable to Phenol, 5-phenoxy-2-propyl- is detailed below.

Table 1: Generalized Silylation Protocol for Phenolic Compounds

Parameter Value/Reagent Purpose
Silylating Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Primary reagent that donates the TMS group.
Catalyst Trimethylchlorosilane (TMCS) Accelerates the silylation reaction.
Solvent Toluene (after deactivation of glassware) Provides an inert medium for the reaction.
Reaction Temperature 80 °C Ensures complete derivatization.
Reaction Time 45 minutes Allows the reaction to proceed to completion.

| Post-Reaction Step | Direct injection into GC-MS | The derivatized mixture is stable for analysis. |

This interactive table summarizes a standard procedure for the silylation of phenols for GC-MS analysis, based on established methodologies. mdpi.com

The derivatization increases the volatility of the phenol, allowing it to be analyzed by GC-MS, which provides high-resolution separation and accurate mass spectral data for structural elucidation and quantification. mdpi.com

Alkylation Reactions for Analytical Discrimination and Structural Probes

Alkylation is another derivatization strategy for phenols, where the hydrogen of the hydroxyl group is replaced by an alkyl group. This can be achieved using reagents like diazomethane to form a methyl ether or pentafluorobenzyl bromide (PFBBr) to form a pentafluorobenzyl ether. The resulting ether derivatives are more volatile and can be tailored for specific detectors, such as an electron capture detector (ECD) in the case of PFBBr derivatives. However, specific research detailing the application of these alkylation methods to Phenol, 5-phenoxy-2-propyl- for analytical purposes is not readily found in the existing literature.

Formation of Metal Complexes for Coordination Chemistry Studies

Phenols and their derivatives can act as ligands, coordinating with metal ions through the phenolic oxygen to form metal complexes. The study of these complexes is significant in coordination chemistry and can reveal insights into the electronic properties and reactivity of the ligand. Transition metal complexes involving various phenoxy ligands have been synthesized and characterized for applications in catalysis and materials science. Despite the potential for Phenol, 5-phenoxy-2-propyl- to act as a ligand, specific studies detailing the synthesis and characterization of its metal complexes are not described in the surveyed scientific literature.

Mechanistic Studies of Environmental Transformation Pathways

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and their enzymes, is a crucial process for the complete removal of organic pollutants from the environment. nih.govresearchgate.net This is often the most effective pathway for the complete mineralization of complex organic molecules. nih.gov

A wide variety of microorganisms, particularly bacteria from genera such as Pseudomonas and Rhodococcus, are capable of degrading phenol (B47542) and its derivatives, often using it as their sole source of carbon and energy. nih.govijrrjournal.comnih.gov The degradation typically proceeds through a common central intermediate, catechol, which is then funneled into one of two primary ring-cleavage pathways. nih.govnih.govijrrjournal.com

Initial Hydroxylation: The first step in the aerobic degradation of phenols is the enzymatic hydroxylation of the aromatic ring to form a dihydroxy derivative, typically a catechol. ijrrjournal.comresearchgate.net This reaction is catalyzed by monooxygenase enzymes, such as phenol hydroxylase. For Phenol, 5-phenoxy-2-propyl-, this hydroxylation could occur on either of the two aromatic rings.

ortho-Cleavage Pathway: In this pathway, the catechol intermediate is cleaved between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase. nih.govnih.gov This cleavage results in the formation of cis,cis-muconic acid, which is subsequently metabolized through the β-ketoadipate pathway to intermediates of the central metabolism, such as succinate (B1194679) and acetate. ijrrjournal.com

meta-Cleavage Pathway: Alternatively, the catechol ring can be cleaved adjacent to one of the hydroxyl groups by the enzyme catechol 2,3-dioxygenase nih.govnih.gov. This leads to the formation of 2-hydroxymuconic semialdehyde, which is further metabolized to products like pyruvate (B1213749) and acetaldehyde (B116499) that can enter the tricarboxylic acid (TCA) cycle nih.govresearchgate.net. The meta-cleavage pathway is frequently observed in the degradation of phenolic compounds by Pseudomonas species nih.gov.

The specific pathway utilized depends on the microbial strain and the environmental conditions. researchgate.netijrrjournal.com

Besides direct microbial assimilation, specific enzymatic reactions can transform phenolic compounds.

Cytochrome P450-Catalyzed Reactions: Cytochrome P450 (CYP) monooxygenases are a large family of enzymes involved in the metabolism of a wide range of xenobiotics nih.govnih.gov. In organisms from bacteria to mammals, CYPs can hydroxylate aromatic compounds. The metabolism of phenol by CYP enzymes, such as CYP2E1, to form hydroquinone (B1673460) and catechol is well-documented nih.gov. It is plausible that CYP enzymes could hydroxylate Phenol, 5-phenoxy-2-propyl- on either of its aromatic rings, initiating its breakdown or altering its biological activity.

Phenol Coupling: Oxidative coupling is another important biotransformation pathway, often catalyzed by extracellular enzymes like laccases and peroxidases, which are commonly produced by fungi. These enzymes can oxidize the phenolic hydroxyl group to form a phenoxy radical. These radicals can then couple with each other to form dimers, oligomers, or larger polymers, effectively reducing the concentration of the parent compound in the environment.

Intermediates Identification and Reaction Network Mapping in Degradation Processes

Mapping the reaction network requires identifying the transient intermediates formed during degradation. Based on the pathways described for analogous compounds, a hypothetical degradation network for Phenol, 5-phenoxy-2-propyl- can be proposed.

Abiotic Intermediates: Photochemical degradation would likely produce hydroxylated derivatives of the parent compound as initial intermediates. Further oxidation could lead to the cleavage of the aromatic rings, forming short-chain organic acids like maleic acid and oxalic acid, before eventual mineralization to CO₂ and H₂O researchgate.netmdpi.com. Cleavage of the ether linkage could also occur, potentially yielding 2-propylphenol (B147445) and phenoxy-derived intermediates.

Biotic Intermediates: Microbial degradation would proceed via a dihydroxy-propyl-phenoxy benzene (B151609) (a catechol-type structure). Subsequent ring cleavage would generate specific linear products. The ortho-cleavage pathway would produce muconic acid derivatives, while the meta-cleavage pathway would yield hydroxymuconic semialdehyde intermediates nih.govijrrjournal.com. These are then channeled into central metabolic cycles for complete breakdown.

The table below summarizes the potential degradation pathways and key intermediates.

Table 1: Potential Degradation Pathways and Intermediates of Phenol, 5-phenoxy-2-propyl-

Pathway TypeSpecific MechanismKey Reactants/EnzymesPotential IntermediatesFinal Products
Abiotic Photochemical (Hydroxyl Radical Attack)•OH radicals, UV lightHydroxylated derivatives, BenzoquinonesShort-chain organic acids, CO₂, H₂O
HydrolysisH₂O(Considered insignificant)(Considered insignificant)
Biotic Microbial (ortho-cleavage)Phenol hydroxylase, Catechol 1,2-dioxygenaseCatechol-type derivatives, cis,cis-MuconateTCA cycle intermediates, CO₂, H₂O, Biomass
Microbial (meta-cleavage)Phenol hydroxylase, Catechol 2,3-dioxygenaseCatechol-type derivatives, 2-Hydroxymuconic semialdehydeTCA cycle intermediates, CO₂, H₂O, Biomass
Enzymatic (CYP, Laccase)Cytochrome P450, Laccases, PeroxidasesHydroxylated derivatives, Phenoxy radicals, Dimers/PolymersFurther metabolized or polymerized products

Fate in Model Environmental Systems (Focus on Chemical Transformations)

Comprehensive searches of scientific literature and environmental fate databases did not yield specific studies on the chemical transformation of Phenol, 5-phenoxy-2-propyl- in model environmental systems. While general transformation pathways for phenolic and phenoxy compounds, such as photolysis, hydrolysis, and oxidation, are known, specific experimental data for Phenol, 5-phenoxy-2-propyl- are not available in the reviewed sources.

Therefore, detailed research findings and data tables regarding the specific transformation products and reaction kinetics of Phenol, 5-phenoxy-2-propyl- in various environmental compartments cannot be provided at this time. Further research is needed to elucidate the environmental fate and chemical transformation pathways of this particular compound.

Advanced Analytical Methodologies Development for Detection and Quantification in Complex Matrices

Development of Hyphenated Techniques for Trace Analysis

Hyphenated techniques, which combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are indispensable for the analysis of trace organic contaminants like Phenol (B47542), 5-phenoxy-2-propyl-.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. For Phenol, 5-phenoxy-2-propyl-, which is amenable to gas chromatography, GC-MS offers high resolution and sensitivity. Optimization of a GC-MS method would involve several key parameters to achieve the best performance.

The choice of the capillary column is critical for separating the target analyte from matrix interferences. A mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane, is often suitable for phenolic compounds. The temperature program of the GC oven needs to be carefully optimized to ensure good peak shape and resolution. A typical program might start at a lower temperature to allow for the focusing of the analytes at the head of the column, followed by a ramp to a higher temperature to elute the compounds of interest.

For detection, electron ionization (EI) is a common mode for generating reproducible mass spectra that can be used for library matching and identification. Selected Ion Monitoring (SIM) mode would be employed to enhance sensitivity and selectivity for trace-level quantification by monitoring characteristic ions of Phenol, 5-phenoxy-2-propyl-. For related compounds like 2-propylphenol (B147445) and 4-propylphenol, characteristic ions include the molecular ion (m/z 136) and a prominent fragment ion (m/z 107) nih.govnih.gov. A similar fragmentation pattern would be expected for Phenol, 5-phenoxy-2-propyl-.

A hypothetical optimized GC-MS method for Phenol, 5-phenoxy-2-propyl- is presented in Table 1.

Table 1: Hypothetical Optimized GC-MS Parameters for the Analysis of Phenol, 5-phenoxy-2-propyl-

Parameter Value
Gas Chromatograph
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280 °C
Oven Program 60 °C (hold 2 min), ramp to 250 °C at 10 °C/min, then to 300 °C at 20 °C/min (hold 5 min)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of a pure standard
Transfer Line Temp. 290 °C

This table is interactive. Users can sort and filter the data.

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC without derivatization. For Phenol, 5-phenoxy-2-propyl-, reversed-phase HPLC would be the separation method of choice.

A C18 column is commonly used for the separation of phenolic compounds, offering good retention and separation based on hydrophobicity. The mobile phase would typically consist of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the addition of a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency.

Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of phenolic compounds and would be operated in negative ion mode, as phenols readily deprotonate to form [M-H]⁻ ions. Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode would provide the highest selectivity and sensitivity for quantification in complex matrices. This involves selecting the precursor ion ([M-H]⁻) of Phenol, 5-phenoxy-2-propyl- and monitoring a specific product ion after fragmentation in the collision cell.

A proposed LC-MS/MS method for Phenol, 5-phenoxy-2-propyl- is outlined in Table 2.

Table 2: Proposed LC-MS/MS Parameters for the Analysis of Phenol, 5-phenoxy-2-propyl-

Parameter Value
Liquid Chromatograph
Column C18, 100 mm x 2.1 mm ID, 2.6 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B in 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M-H]⁻ of Phenol, 5-phenoxy-2-propyl-
Product Ion(s) To be determined from fragmentation studies
Capillary Voltage 3.5 kV

This table is interactive. Users can sort and filter the data.

Novel Spectroscopic and Electrochemical Detection Methods

While mass spectrometric methods are highly effective, there is ongoing research into novel spectroscopic and electrochemical detection methods for phenolic compounds that could be adapted for Phenol, 5-phenoxy-2-propyl-.

Spectroscopic methods, such as UV-Vis spectrophotometry, can be used for the determination of total phenolic content but lack the specificity for individual compound analysis. However, when coupled with a derivatization reaction, such as with 4-aminoantipyrine, it can provide a colorimetric method for the quantification of phenols nih.gov. Fluorescence spectroscopy could also be explored, as some phenolic compounds exhibit native fluorescence or can be derivatized to form fluorescent products.

Electrochemical methods offer a sensitive and cost-effective approach for the detection of phenolic compounds, which are electrochemically active and can be oxidized at an electrode surface nih.govingentaconnect.comeurekaselect.com. Techniques like cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry can be used to study the electrochemical behavior of Phenol, 5-phenoxy-2-propyl- and develop quantitative methods. The selectivity of electrochemical sensors can be enhanced by modifying the electrode surface with nanomaterials or enzymes nih.govingentaconnect.com.

Sample Preparation Techniques for Enhanced Selectivity and Sensitivity

The analysis of trace levels of Phenol, 5-phenoxy-2-propyl- in complex matrices, such as environmental water or soil, requires effective sample preparation to remove interferences and concentrate the analyte.

For liquid samples, solid-phase extraction (SPE) is a widely used technique for the extraction of phenolic compounds mdpi.comresearchgate.net. A reversed-phase sorbent, such as C18 or a polymeric sorbent, can be used to retain the analyte from the sample, after which it is eluted with a small volume of an organic solvent. The choice of sorbent and elution solvent would need to be optimized for Phenol, 5-phenoxy-2-propyl-.

Liquid-liquid extraction (LLE) is another common technique, particularly for wastewater samples, where the sample is extracted with an immiscible organic solvent after pH adjustment to ensure the analyte is in its neutral form nih.gov.

For solid samples like soil or sediment, pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be employed using an appropriate organic solvent to efficiently extract the analyte from the solid matrix researchgate.net.

A comparison of potential sample preparation techniques is provided in Table 3.

Table 3: Comparison of Sample Preparation Techniques for Phenol, 5-phenoxy-2-propyl-

Technique Principle Advantages Disadvantages
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent. High enrichment factors, low solvent consumption, easily automated. Sorbent selection and method development can be time-consuming.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases. Simple, well-established. Requires large volumes of organic solvents, can be labor-intensive.
Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperatures and pressures. Fast, efficient, low solvent usage. Requires specialized equipment.

This table is interactive. Users can sort and filter the data.

Isotope Dilution Mass Spectrometry for Accurate Quantification

For the most accurate and precise quantification of Phenol, 5-phenoxy-2-propyl-, especially in complex matrices, isotope dilution mass spectrometry (IDMS) is the gold standard nih.gov. This technique involves spiking the sample with a known amount of an isotopically labeled version of the analyte (e.g., containing ¹³C or ²H). The labeled compound serves as an internal standard that behaves identically to the native analyte during sample preparation and analysis.

By measuring the ratio of the native analyte to the labeled internal standard using mass spectrometry, any losses during sample processing or variations in instrument response can be corrected for, leading to highly accurate and precise results nih.gov. The main challenge in applying IDMS for Phenol, 5-phenoxy-2-propyl- would be the synthesis of a suitable isotopically labeled standard.

The development of these advanced analytical methodologies is essential for the reliable detection and quantification of Phenol, 5-phenoxy-2-propyl- in various complex matrices, providing the necessary tools for environmental monitoring and risk assessment.

Unlocking the Potential of Phenol, 5-phenoxy-2-propyl-: A Roadmap for Future Research

Introduction

Phenol, 5-phenoxy-2-propyl-, a distinct molecule featuring a phenol ring substituted with both a phenoxy and a propyl group, represents an intriguing yet largely unexplored scaffold in organic chemistry. While extensive research exists for broader classes of phenolic compounds and diaryl ethers, this specific architecture holds untapped potential for novel applications. This article outlines critical future research directions and unexplored avenues for Phenol, 5-phenoxy-2-propyl-, focusing on the synthesis of advanced structures, mechanistic studies, computational screening, and its role as a versatile building block for complex molecules. The intrinsic properties of phenolic compounds—such as their capacity for hydrogen bonding, redox activity, and metal chelation—provide a strong foundation for investigating this unique molecule. unimelb.edu.aunih.gov

Q & A

How can Plackett-Burman experimental design optimize parameters for 5-phenoxy-2-propylphenol degradation?

To systematically identify critical variables (e.g., pH, temperature, media components), employ a Plackett-Burman design with high (+1) and low (-1) factor levels. For example, in microbial degradation studies, screen nine variables (pH, temperature, glucose, yeast extract, etc.) across 16 experiments. Calculate main effects as the difference between means of high/low levels . Variables with positive effects (e.g., pH, meat extract) are prioritized for further optimization using response surface methods like Box-Behnken . Validate models by comparing predicted vs. experimental degradation rates (e.g., 37.30 vs. 38.45 mg/L/hr) .

How should contradictions in variable significance during phenol degradation studies be resolved statistically?

Use ANOVA and multiple linear regression to assess variable significance. For instance, in Plackett-Burman experiments, variables with >90% confidence (e.g., pH, glucose) are deemed critical, while those between 70–90% (e.g., NH₄NO₃) require logical validation. If statistical results conflict with mechanistic understanding (e.g., NH₄NO₃’s negative effect due to nitrogen competition), conduct follow-up experiments omitting the variable. Combine statistical analysis (e.g., P-values) with empirical data to resolve contradictions .

What characterization techniques confirm the structure and thermochemical properties of 5-phenoxy-2-propylphenol?

  • Thermochemical analysis : Measure ΔfH°liquid (enthalpy of formation) via calorimetry, as reported in NIST datasets (e.g., -251.3 kJ/mol for similar phenols) .
  • Structural elucidation : Use mass spectrometry (electron ionization) and NMR to verify substituent positions. Cross-reference IUPAC Standard InChIKeys (e.g., LHJZSWVADJCBNI-ONEGZZNKSA-N for substituted phenols) .
  • Spectroscopic validation : Compare FT-IR peaks with known phenolic compounds to confirm functional groups .

How to design orthogonal experiments for catalytic ozonation of phenol-containing wastewater?

Adopt an L16(4⁴) orthogonal array to test variables like catalyst dosage, pH, ozone concentration, and reaction time. For α-Fe₂O₃-catalyzed ozonation, analyze COD removal rates and ozone utilization efficiency. Use variance analysis (ANOVA) to rank factor significance (e.g., pH as the most influential). Validate optimized conditions (e.g., pH 9, 0.5 g/L catalyst) through confirmation experiments .

What methodologies validate regression models in phenol degradation kinetics?

  • Statistical metrics : Calculate R² (e.g., 94.44% for Plackett-Burman models) and adjusted R² (86.11%) to assess explanatory power. Use residual standard error (4.64) and mean absolute error (2.37) to quantify precision .
  • Experimental validation : Compare model predictions (e.g., 37.30 mg/L/hr) with empirical results (e.g., 38.45 mg/L/hr) under identical conditions.
  • Sensitivity analysis : Perturb input variables (e.g., ±10% pH) to test model robustness .

How to optimize media composition for microbial degradation of phenolic compounds?

  • Screening : Use Plackett-Burman design to identify key media components (e.g., meat extract enhances degradation by 31.25 mg/L/hr vs. glucose’s inhibitory effect) .
  • Refinement : Apply Box-Behnken design to the top three variables (pH, temperature, meat extract). Use response surface plots to pinpoint optimal conditions (e.g., pH 7.5, 30°C, 2 g/L meat extract) .
  • Validation : Omit non-significant components (e.g., NH₄NO₃) and confirm degradation rates in triplicate .

What analytical approaches assess reaction thermochemistry in substituted phenol synthesis?

  • Calorimetry : Measure enthalpy changes during alkylation or substitution reactions using bomb calorimeters. Reference NIST-reported ΔfH° values for analogous compounds (e.g., -251.3 kJ/mol for alkylphenols) .
  • Computational modeling : Use Gaussian software to calculate Gibbs free energy and transition states. Validate with experimental data .
  • Kinetic studies : Monitor reaction rates via HPLC or GC-MS under varying temperatures to derive activation parameters .

How to address variability in phenol degradation rates across experimental replicates?

  • Design robustness : Include triplicates in Plackett-Burman or Box-Behnken designs to quantify standard deviations.
  • Outlier analysis : Use Grubbs’ test to identify and exclude statistical outliers.
  • Factor prioritization : Focus on variables with high main effects (e.g., pH contributes +8.2 mg/L/hr) to minimize noise from less influential factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.